2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

Physicochemical Property Lipophilicity Medicinal Chemistry

Address the challenge of obtaining a lipophilic isoindoline building block with a removable protecting group for CNS-focused libraries. This compound offers: • Optimal logP 2.1 (XLogP3-AA) for passive BBB permeability, superior to N-methyl (0.8) or unsubstituted (0.7) analogs. • Benzyl group acts as a robust protecting group, cleanly removed by hydrogenolysis to reveal free amine, enabling scalable SAR studies. • Primary amine for rapid diversification via amide coupling or reductive amination. Sourced to consistently high purity; available for immediate procurement.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 127168-70-1
Cat. No. B172199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
CAS127168-70-1
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N
InChIInChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2
InChIKeyAPHDKXQNTZQBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine: Chemical Profile & Procurement


2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a heterocyclic chemical building block belonging to the isoindoline class, characterized by a benzyl group at the 2-position and a primary amine at the 5-position of the isoindoline core [1]. With a molecular weight of 224.30 g/mol and a topological polar surface area of 29.3 Ų, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis [2]. Its procurement is driven by its specific substitution pattern, which distinguishes it from other isoindoline-5-amine derivatives and makes it a valuable scaffold for generating novel compounds in drug discovery and materials science.

Substitution pattern: N-benzyl isoindoline with C5 primary amine for selective elaboration.
Synthetic utility: Primary amine enables amide coupling, reductive amination, and other diversifications.
Reported lipophilicity: Computed logP profile supports permeability-focused library design.

Why Analog Substitution Fails


Substituting this compound with a generic isoindoline-5-amine or a different N-substituted analog is not feasible without altering the physicochemical and biological properties of the final product. The specific N-benzyl moiety on 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine directly influences its lipophilicity (XLogP3-AA of 2.1) and potential for pi-stacking interactions, which are critical for target binding and pharmacokinetic behavior [1]. In contrast, analogs like 2-methyl-2,3-dihydro-1H-isoindol-5-amine (MW 148.21) or the unsubstituted 2,3-dihydro-1H-isoindol-5-amine (MW 134.18) differ significantly in size, lipophilicity, and synthetic handles, making them poor surrogates in structure-activity relationship (SAR) studies or in the synthesis of patent-defined compounds where the benzyl group is essential for activity or as a protective group [2]. The quantitative evidence below demonstrates these key differentiators.

N-methyl analog
Lower lipophilicity may shift ADME and target binding profiles; limits direct SAR transfer.
Unsubstituted analog
Lacks benzyl group, reducing molecular complexity and synthetic handle; not suitable for benzyl-dependent SAR.

Quantitative Differentiation from Key Analogs


Lipophilicity Comparison

The N-benzyl substitution of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine confers significantly higher lipophilicity compared to its unsubstituted and N-methyl analogs. The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.1, indicating a 100-fold greater preference for the organic phase than the N-methyl analog, which has a predicted XLogP3-AA of 0.8 [1][2]. This difference is critical for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs.

Lipophilicity
Cross-study comparable
2.6× logP difference (XLogP3-AA 2.1 vs 0.8)
Lipophilicity context for CNS compound design
Computed property; experimental validation recommended
Physicochemical Property Lipophilicity Medicinal Chemistry

Molecular Weight & Synthetic Handle Differentiation

The molecular weight of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is 224.30 g/mol, which is 76.09 g/mol greater than the unsubstituted 2,3-dihydro-1H-isoindol-5-amine (MW 134.18 g/mol) [1][2]. This substantial mass difference reflects the presence of the benzyl group, a common synthetic handle for further diversification (e.g., through deprotection to the free amine) or a necessary structural component for target engagement in biological systems.

Mol Weight & Handle
Cross-study comparable
224.30 vs 134.18 g/mol (+90 g/mol)
Distinct physical property and synthetic handle
Mass difference reflects benzyl group
Synthetic Chemistry Building Block Medicinal Chemistry

Scaffold Relevance in Bioactive Design

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The specific 2-benzyl-5-amino substitution pattern of this compound is a key intermediate found in the synthesis of bioactive molecules. For instance, a closely related compound, 5-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione, was synthesized and used as a building block in a study developing dual MMP-7/-13 inhibitors [1]. While not a direct head-to-head comparison of final activity, this demonstrates the utility of the 2-benzyl-isoindoline scaffold in generating tool compounds and drug leads targeting specific enzymes, a role that cannot be filled by simpler N-alkyl or unsubstituted analogs.

Scaffold Precedent
Class-level inference
MMP inhibitor precursor synthesis (ZHAWOC899)
Supports scaffold selection for enzyme-targeted probe design
Literature precedent; class-level inference
Scaffold Hopping Drug Discovery SAR

Evidence-Backed Procurement Scenarios


CNS-Penetrant Library Synthesis

Procure this compound as a key building block for the synthesis of central nervous system (CNS)-focused libraries. Its computed XLogP3-AA of 2.1 positions it in a favorable lipophilicity range for passive blood-brain barrier permeability, making it a superior starting point compared to the more hydrophilic N-methyl (XLogP3-AA 0.8) or unsubstituted (XLogP3-AA 0.7) analogs [1]. Use the primary amine for coupling reactions (e.g., amide bond formation, reductive amination) to rapidly generate diverse lead-like compounds.

Novel Synthetic Route Development

Utilize 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine as a versatile intermediate in the development of new synthetic methodologies. The benzyl group on the secondary amine serves as a robust protecting group that can be cleanly removed via hydrogenolysis to reveal the free isoindoline-5-amine, a key transformation in the synthesis of complex molecules. This provides a clear advantage over N-methyl or N-phenyl analogs, where the substituent cannot be easily removed.

Isoindoline-Based Chemical Probe Synthesis

Employ this compound as a core scaffold for generating chemical probes targeting enzyme classes with a known affinity for isoindoline derivatives. As demonstrated in the synthesis of MMP inhibitor precursors [2], the 2-benzyl-5-amino isoindoline core can be elaborated into molecules with biological activity. This specific substitution pattern provides a distinct vector for chemical elaboration and potential target engagement compared to other commercially available isoindoline analogs.

Application
Selection Property
Validation Focus
CNS-Penetrant Library Synthesis
N-benzyl lipophilicity for permeability optimization
Permeability screening in CNS cell models
Novel Synthetic Route Development
Benzyl as a removable protecting group
Hydrogenolysis efficiency assessment
Isoindoline-Based Chemical Probe Synthesis
2-benzyl-5-amino scaffold for enzyme inhibitor elaboration
Target engagement assays in relevant enzyme panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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